An In-Depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene
An In-Depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene
CAS Number: 21928-51-8
Introduction: The Strategic Importance of Polychlorinated Aryl Halides
5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic hydrocarbon, a class of molecules that serves as foundational building blocks in modern synthetic chemistry.[1] The specific arrangement of three chlorine atoms and one bromine atom on the benzene scaffold creates a unique electronic and steric environment. This substitution pattern is not arbitrary; it is strategically designed to direct subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex, high-value molecules.[2] Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a key precursor for the synthesis of biologically active compounds, most notably isoxazole derivatives used in antiparasitic agents.[1]
This guide provides an in-depth exploration of 5-Bromo-1,2,3-trichlorobenzene, moving beyond basic properties to elucidate the causality behind its synthesis, reactivity, and analysis. The protocols and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively and safely utilize this versatile intermediate.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. These characteristics dictate purification strategies, reaction conditions, and analytical methodologies.
Core Properties
The fundamental physicochemical properties of 5-Bromo-1,2,3-trichlorobenzene are summarized in the table below. This data is essential for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Reference(s) |
| CAS Number | 21928-51-8 | [2] |
| Molecular Formula | C₆H₂BrCl₃ | [2] |
| Molecular Weight | 260.34 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 266 °C | [1] |
| Density | 1.840 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in chloroform, methanol | [1] |
| Flash Point | 127 °C | [1] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For 5-Bromo-1,2,3-trichlorobenzene, the key techniques are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent, resulting in a characteristic singlet in the ¹H NMR spectrum.
-
Expected Chemical Shift: A singlet is observed at approximately δ 7.55 ppm when measured in CDCl₃.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is a powerful tool for confirming the molecular weight and halogenation pattern. The presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) creates a distinctive isotopic cluster for the molecular ion peak.[4]
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed around m/z 258, 260, 262, and 264, reflecting the various combinations of chlorine and bromine isotopes.
-
Key Fragmentation: A common fragmentation pathway for aryl halides is the loss of a halogen atom. A significant fragment observed is the phenyl cation at m/z 77 , resulting from the loss of all halogen atoms.[5] The loss of a bromine radical (M-79 or M-81) is also a probable fragmentation pathway.[6]
-
Synthesis Protocols: A Tale of Two Pathways
The synthesis of 5-Bromo-1,2,3-trichlorobenzene can be approached via several routes, each with distinct advantages concerning starting material availability, reaction conditions, and scalability. Two prominent, field-proven methods are detailed below.
Method 1: The "Halogen Dance" Pathway via Isomerization
This patented two-step process is a compelling example of leveraging reaction mechanisms to achieve a specific, less accessible isomer. It begins with the electrophilic bromination of 1,2,3-trichlorobenzene, which preferentially yields the 1-bromo-2,3,4-trichloro isomer, followed by a base-catalyzed isomerization to the desired product.
Caption: Synthesis of 5-Bromo-1,2,3-trichlorobenzene via the Halogen Dance pathway.
Causality and Experimental Choices:
-
Step 1 (Bromination): The initial electrophilic aromatic substitution is directed by the existing chloro groups. The formation of 1-bromo-2,3,4-trichlorobenzene is the kinetically favored product. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is essential to polarize the bromine molecule, generating a potent electrophile (Br⁺).
-
Step 2 (Isomerization): This is the core of the method. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is used in catalytic amounts. It abstracts a proton from the aromatic ring, initiating a "halogen dance" where the bromine atom migrates to the thermodynamically more stable 5-position. Tetrahydrofuran (THF) is a crucial solvent choice as it effectively solvates the potassium cation and stabilizes the reaction intermediates. The reaction reaches an equilibrium of approximately 80:20 in favor of the desired product. Unreacted starting material can be separated by distillation and recycled, making this an efficient, albeit multi-step, process.
Detailed Protocol (Method 1):
-
Step 1: Synthesis of 1-Bromo-2,3,4-trichlorobenzene a. To a solution of 1,2,3-trichlorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or no solvent), add iron(III) bromide (FeBr₃, ~0.05 equivalents). b. Heat the mixture to 60°C. c. Add bromine (Br₂, 1.1 equivalents) dropwise over 30 minutes. d. Stir the reaction mixture at 60°C for 3 hours, monitoring by GC for the disappearance of the starting material. e. Cool the reaction to room temperature and quench by pouring into a mixture of saturated aqueous NaHCO₃ and 1M Na₂S₂O₃. f. Extract the aqueous phase with dichloromethane. g. Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure. h. The crude product can be purified by silica gel chromatography or distillation.
-
Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene a. Dissolve the purified 1-bromo-2,3,4-trichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). b. Add potassium tert-butoxide (t-BuOK, 0.1 equivalents) to the solution. c. Stir the mixture at ambient temperature, monitoring the isomerization by GC. d. Once equilibrium is reached (typically after several hours), acidify the reaction with aqueous HCl. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure. g. The final product is separated from the remaining starting material by distillation under reduced pressure.
Method 2: Direct Synthesis from Sulfanilamide Derivatives
An alternative, more direct route has been developed that avoids the use of expensive 1,2,3-trichlorobenzene and the need for isomerization. This pathway leverages the directing effects of amine and sulfonamide groups to achieve the desired substitution pattern before converting these directing groups into the desired chloro substituents.
Caption: Direct synthesis pathway starting from sulfanilamide.
Causality and Experimental Choices:
-
Step 1 & 2 (Chlorination & Bromination): This sequence strategically installs the halogen atoms. The powerful directing effects of the amino and sulfonamide groups guide the chlorination and subsequent bromination to the desired positions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for this transformation.
-
Step 3 (Sandmeyer Reaction): This classic transformation is used to replace the amino group with a chlorine atom. The amine is first converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt is then displaced by a chloride ion, a reaction catalyzed by copper(I) chloride. This final step completes the synthesis of the fully substituted aromatic ring. This method is often preferred for its high regioselectivity and milder conditions in the initial steps.
Detailed Protocol (Method 2):
-
Step 1: Synthesis of 4-Amino-3,5-dichlorobenzenesulfonamide a. Dissolve sulfanilamide (1 equivalent) in dimethylformamide (DMF). b. Add hydrogen peroxide and hydrochloric acid, maintaining the temperature below 30°C. c. Stir until the reaction is complete (monitor by TLC or LC-MS). d. Isolate the product by precipitation and filtration.
-
Step 2: Synthesis of 4-Bromo-2,6-dichloroaniline a. Suspend 4-amino-3,5-dichlorobenzenesulfonamide (1 equivalent) in DMF. b. Cool the mixture to 0-10°C. c. Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise. d. Stir for 1-3 hours at 0-10°C. e. Isolate the product by filtration.
-
Step 3: Synthesis of 5-Bromo-1,2,3-trichlorobenzene a. Dissolve 4-bromo-2,6-dichloroaniline (1 equivalent) in a mixture of sulfuric acid and water at 0-5°C. b. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. c. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. d. Add the cold diazonium salt solution to the CuCl solution. e. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. f. Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or distillation.
Reactivity and Applications in Synthesis
The synthetic utility of 5-Bromo-1,2,3-trichlorobenzene stems from the differential reactivity of its C-Br and C-Cl bonds. This allows for selective transformations, making it a powerful tool for building molecular complexity.
Grignard Reagent Formation
The carbon-bromine bond is more reactive towards magnesium metal than the carbon-chlorine bonds. This allows for the selective formation of a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.[7]
Reaction Scheme:
5-Bromo-1,2,3-trichlorobenzene + Mg (in dry THF/ether) → (3,4,5-Trichlorophenyl)magnesium bromide
Experimental Considerations:
-
Anhydrous Conditions: Grignard reactions are notoriously sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.[1]
-
Initiation: The reaction can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[7]
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing chlorine atoms makes the aromatic ring of 5-Bromo-1,2,3-trichlorobenzene susceptible to nucleophilic aromatic substitution, particularly under forcing conditions.[8] The reaction proceeds via an addition-elimination mechanism.[9]
General Reaction:
5-Bromo-1,2,3-trichlorobenzene + Nu⁻ → 5-Nu-1,2,3-trichlorobenzene + Br⁻
-
Activating Groups: The three chlorine atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack.[8]
-
Common Nucleophiles: Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) can be used.[9]
Core Application: Synthesis of Isoxazoline-based Antiparasitics
The most significant application of 5-Bromo-1,2,3-trichlorobenzene is as a key intermediate in the synthesis of isoxazoline-class veterinary drugs like Sarolaner and Lotilaner. In these syntheses, the (3,4,5-Trichlorophenyl) moiety, derived from this starting material, is crucial for the molecule's biological activity.
The general synthetic strategy involves converting 5-bromo-1,2,3-trichlorobenzene into a suitable nucleophile or electrophile, which is then used to construct the final complex molecule. A plausible pathway involves forming the Grignard reagent, which then reacts with a suitable electrophile to build out the carbon skeleton. The final isoxazoline ring is typically formed in a later step via a cyclization reaction, for example, from an oxime precursor reacting with an alkene.[10][11]
Caption: Logical workflow for the application of 5-Bromo-1,2,3-trichlorobenzene in API synthesis.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and concentration of 5-Bromo-1,2,3-trichlorobenzene in reaction mixtures and as a final product. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds like 5-Bromo-1,2,3-trichlorobenzene.
Hypothetical GC-MS Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[13]
-
Scan Mode: Full Scan (m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring key ions like m/z 260, 262, and 77.
-
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is effective for purity assessment, especially for separating the target compound from non-volatile impurities or isomers.
Hypothetical HPLC Protocol:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[14][15]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm or 228 nm.[15]
Safety & Handling
As a halogenated aromatic compound, 5-Bromo-1,2,3-trichlorobenzene requires careful handling to minimize exposure and environmental release.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H413: May cause long lasting harmful effects to aquatic life.[2]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8) is more than just a chemical intermediate; it is a product of strategic synthetic design. Its unique substitution pattern allows for selective chemical manipulations, such as Grignard formation and nucleophilic aromatic substitution, that are critical for the construction of complex molecular architectures. The synthetic pathways to this compound, particularly the elegant "halogen dance" isomerization, highlight the power of mechanistic understanding in achieving specific chemical targets. For researchers in the pharmaceutical and agrochemical sectors, a comprehensive grasp of its synthesis, reactivity, and analytical characterization is essential for leveraging its full potential in the development of novel, high-value compounds. Adherence to strict safety protocols is mandatory to ensure the well-being of researchers and the protection of the environment.
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